zinc;butyl 4-hydroxybenzoate
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Overview
Description
Zinc;butyl 4-hydroxybenzoate is a coordination compound formed by the interaction of zinc ions with butyl 4-hydroxybenzoate. Zinc is an essential trace element involved in numerous biological functions, including enzyme activity and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;butyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The resulting butyl 4-hydroxybenzoate is then reacted with zinc salts, such as zinc acetate or zinc chloride, under controlled conditions to form the coordination compound .
Industrial Production Methods
Industrial production of butyl 4-hydroxybenzoate involves large-scale esterification processes, where 4-hydroxybenzoic acid and 1-butanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity butyl 4-hydroxybenzoate . The coordination with zinc is achieved through controlled addition of zinc salts to the purified ester under specific conditions .
Chemical Reactions Analysis
Types of Reactions
Zinc;butyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: The ester group in butyl 4-hydroxybenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Zinc oxide and various organic by-products.
Substitution: Substituted benzoates and corresponding nucleophiles.
Scientific Research Applications
Zinc;butyl 4-hydroxybenzoate has diverse applications in scientific research:
Mechanism of Action
The antimicrobial activity of zinc;butyl 4-hydroxybenzoate is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . Zinc ions interfere with the function of bacterial enzymes, while butyl 4-hydroxybenzoate disrupts the lipid bilayer of microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate (methylparaben): Another paraben with similar antimicrobial properties but different solubility and stability profiles.
Ethyl 4-hydroxybenzoate (ethylparaben): Similar to butylparaben but with a shorter alkyl chain, affecting its antimicrobial efficacy and solubility.
Propyl 4-hydroxybenzoate (propylparaben): Similar antimicrobial properties but different physical and chemical characteristics due to the varying alkyl chain length.
Uniqueness
Zinc;butyl 4-hydroxybenzoate is unique due to the combination of zinc’s biological importance and butyl 4-hydroxybenzoate’s preservative properties.
Properties
CAS No. |
5434-74-2 |
---|---|
Molecular Formula |
C11H14O3Zn+2 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
zinc;butyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3.Zn/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+2 |
InChI Key |
AZTWNHAKDDOMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O.[Zn+2] |
Origin of Product |
United States |
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